5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

Catalog No.
S985671
CAS No.
1171919-74-6
M.F
C14H25NO3Si
M. Wt
283.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimetho...

CAS Number

1171919-74-6

Product Name

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

IUPAC Name

tert-butyl-[(5,6-dimethoxypyridin-3-yl)methoxy]-dimethylsilane

Molecular Formula

C14H25NO3Si

Molecular Weight

283.44 g/mol

InChI

InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-12(16-4)13(17-5)15-9-11/h8-9H,10H2,1-7H3

InChI Key

ZYKBLGKKUDQICY-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC
  • Organic synthesis

    The presence of the tert-butyldimethylsilyloxy (TBDMS) group suggests this molecule could be an intermediate in the synthesis of more complex organic compounds. The TBDMS group is a common protecting group in organic chemistry, used to mask a reactive hydroxyl group while other functionalities are manipulated .

  • Medicinal chemistry

    The 2,3-dimethoxypyridine core structure is present in some bioactive molecules. Further functionalization of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine could lead to compounds with interesting biological properties, prompting investigation for potential drug development .

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is a synthetic organic compound characterized by a pyridine ring substituted with two methoxy groups at the 2 and 3 positions and a tert-butyldimethylsilyloxy (TBDMS) group at the 5 position. The TBDMS group serves as a protecting group for the hydroxyl functionality, allowing for selective chemical modifications without affecting this site. This compound is notable for its potential as an intermediate in organic synthesis, particularly in creating more complex molecules in medicinal chemistry.

The presence of the methoxy groups enhances the electron density of the pyridine ring, making it more reactive towards electrophilic substitution reactions. The TBDMS group can be removed under specific conditions, typically involving fluoride ions or acidic conditions, to reveal the free hydroxyl group. This deprotection allows further functionalization at the 5 position, enabling the synthesis of diverse derivatives .

While 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine itself does not have a well-defined biological activity, it can serve as a precursor for compounds that may exhibit pharmacological effects. The methoxy groups can influence the compound's interaction with biological targets. The resulting deprotected derivatives could potentially show various biological activities depending on subsequent modifications .

The synthesis of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine typically involves several key steps:

  • Formation of Pyridine Derivative: Starting from commercially available pyridine derivatives.
  • Protection of Hydroxyl Group: Introduction of the TBDMS group via silylation reactions.
  • Methylation: Electrophilic methylation at the 2 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate.
  • Purification: The final product is purified using standard techniques such as column chromatography .

The primary application of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine lies in organic synthesis as a protected intermediate. Its structure allows for further modifications that can lead to new drug candidates or biologically active compounds. Additionally, due to its unique chemical properties, it may be used in studies involving biological interactions and mechanisms .

Interaction studies involving 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine are crucial for understanding its potential biological roles. Research could focus on how this compound interacts with enzymes or receptors in vitro, providing insights into its pharmacological potential once modified. The methoxy groups may facilitate interactions with specific biological targets, making this compound a valuable tool for probing biological processes .

Several compounds share structural similarities with 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-2-pyridinemethanolPyridine ring with a methoxy groupLacks silyl protection; simpler structure
4-(tert-Butyl)-2-methoxypyridinetert-butyl and methoxy substitutionsNo TBDMS group; different position of tert-butyl
5-(trifluoromethyl)pyridinePyridine with trifluoromethyl substitutionFluorinated; alters electronic properties
5-Bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridineBromo substitution on pyridineHalogenated; different reactivity profile

The uniqueness of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine lies in its combination of protective silyl group and dual methoxy substitutions, providing versatile pathways for further chemical modifications that are not present in these similar compounds .

The compound 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine represents a significant organosilicon derivative within the pyridine chemical family [1]. This molecule exemplifies the application of silicon-based protecting group chemistry in heterocyclic compound synthesis, specifically incorporating the tert-butyldimethylsilyl moiety as a hydroxyl protection strategy [2]. The compound's molecular framework consists of a dimethoxypyridine core structure with a silyl-protected hydroxymethyl substituent at the 5-position [1] [3].

International Union of Pure and Applied Chemistry Nomenclature

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine [1] [4]. This systematic name reflects the hierarchical naming convention established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing substituents [5]. The nomenclature structure follows the pattern of identifying the pyridine ring as the parent heterocycle, with numerical position indicators for substituent groups [6].

The systematic name construction begins with the pyridine base structure, followed by the positional descriptors for the methoxy groups at the 2 and 3 positions [6]. The complex substituent at position 5 is designated as ((tert-Butyldimethylsilyloxy)methyl), indicating the presence of a methyl group protected by the tert-butyldimethylsilyl group [4]. This nomenclature approach ensures unambiguous identification of the molecular structure according to International Union of Pure and Applied Chemistry guidelines [5].

Alternative Names and Identifiers

The compound is recognized through multiple chemical identification systems, each serving specific purposes within the chemical information infrastructure [5]. These alternative identifiers facilitate cross-referencing across different chemical databases and research platforms [7].

Chemical Abstracts Service Registry Number: 1171919-74-6

The Chemical Abstracts Service Registry Number 1171919-74-6 serves as the unique numerical identifier assigned by the Chemical Abstracts Service for this specific chemical substance [1] [3]. This registry system, maintained by the Chemical Abstracts Service, provides authoritative identification for chemical compounds described in scientific literature [5]. The Chemical Abstracts Service Registry contains information on more than 204 million unique organic and inorganic substances, with this particular compound being catalogued under the assigned registry number [5].

The Chemical Abstracts Service registry number format follows the standard check-digit system, ensuring data integrity and preventing identification errors [5]. This numerical identifier remains constant regardless of nomenclature variations or structural representation differences, providing a reliable reference point for chemical information retrieval [5].

Molecular Design Limited Number: MFCD12401630

PubChem Compound Identification: 46737828

PubChem Compound Identification 46737828 designates the compound within the PubChem database, operated by the National Center for Biotechnology Information [1]. PubChem serves as the world's largest collection of freely accessible chemical information, providing comprehensive data on chemical structures, properties, and biological activities [9]. The PubChem database facilitates chemical structure searches and comparative analyses through its extensive compound repository [7].

Chemical Identity Summary Table

PropertyValue
International Union of Pure and Applied Chemistry Name5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
Chemical Abstracts Service Registry Number1171919-74-6
Molecular Design Limited NumberMFCD12401630
PubChem Compound Identification46737828
Molecular FormulaC14H25NO3Si
Molecular Weight283.44 g/mol
Simplified Molecular Input Line Entry SystemCOc1cc(COSi(C)C(C)(C)C)cnc1OC
International Chemical IdentifierInChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-12(16-4)13(17-5)15-9-11/h8-9H,10H2,1-7H3
International Chemical Identifier KeyZYKBLGKKUDQICY-UHFFFAOYSA-N

Wikipedia

5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine

Dates

Modify: 2023-08-16

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